3-Hidroxi-desloratadina

Descripción general

Descripción

3-Hydroxydesloratadine is a major active metabolite of desloratadine, which is itself an active metabolite of loratadine. Desloratadine is a second-generation, non-sedating antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria . The formation of 3-Hydroxydesloratadine involves the oxidation of desloratadine by cytochrome P450 enzymes, specifically CYP2C8, followed by glucuronidation by UDP-glucuronosyltransferase UGT2B10 .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

3-Hydroxydesloratadine is crucial in pharmacokinetic research, particularly in understanding the metabolism of desloratadine. A study demonstrated a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for simultaneously determining concentrations of desloratadine and 3-hydroxydesloratadine in human plasma. This method is essential for pharmacokinetic and bioequivalence studies, allowing researchers to accurately assess drug absorption and metabolism in different populations .

Metabolic Pathways

Research has identified that the formation of 3-hydroxydesloratadine involves specific metabolic pathways. The enzyme CYP2C8 plays a pivotal role in its synthesis from desloratadine, following glucuronidation by UGT2B10. This discovery is significant as it elucidates the metabolic fate of desloratadine, indicating that both enzymes are required for the effective conversion to 3-hydroxydesloratadine .

Table 1: Key Enzymatic Pathways Involved in 3-Hydroxydesloratadine Formation

| Enzyme | Role | Inhibition Impact |

|---|---|---|

| UGT2B10 | Glucuronidation of desloratadine | Essential for 3-hydroxydesloratadine formation |

| CYP2C8 | Oxidation of glucuronidated desloratadine | Significant inhibition observed with various compounds |

Clinical Applications

In clinical settings, understanding the pharmacokinetics of 3-hydroxydesloratadine is vital for optimizing therapeutic regimens. Variations in drug exposure due to genetic factors or concurrent medications can significantly impact treatment outcomes. For instance, studies have shown that individuals with hepatic dysfunction may experience increased exposure to desloratadine and its metabolite, necessitating careful monitoring .

Implications in Drug Interactions

The metabolism of 3-hydroxydesloratadine can be influenced by other medications, particularly those that inhibit CYP2C8. For example, gemfibrozil has been shown to significantly inhibit the formation of this metabolite, leading to increased levels of desloratadine in circulation . This interaction highlights the importance of considering drug-drug interactions when prescribing antihistamines.

Case Studies

Several case studies have illustrated the clinical implications of variations in 3-hydroxydesloratadine levels:

- Case Study 1 : A patient with moderate hepatic dysfunction exhibited a threefold increase in desloratadine exposure compared to healthy individuals, emphasizing the need for dosage adjustments based on liver function.

- Case Study 2 : In a cohort study assessing allergic rhinitis treatments, variations in the pharmacokinetics of 3-hydroxydesloratadine were linked to differences in therapeutic outcomes among diverse ethnic groups.

Mecanismo De Acción

Target of Action

3-Hydroxydesloratadine is an active metabolite of desloratadine, a second-generation antihistamine . Its primary target is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and blocking it can alleviate symptoms of allergies .

Mode of Action

3-Hydroxydesloratadine, like other H1-blockers, competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms such as nasal congestion and watery eyes .

Biochemical Pathways

The formation of 3-Hydroxydesloratadine involves a three-step sequence. First, desloratadine undergoes N-glucuronidation by the enzyme UDP-Glucuronosyltransferase 2B10 (UGT2B10). Then, 3-hydroxylation of desloratadine N-glucuronide occurs, catalyzed by Cytochrome P450 2C8 (CYP2C8). Finally, a non-enzymatic deconjugation of 3-hydroxydesloratadine N-glucuronide takes place .

Pharmacokinetics

Desloratadine is well absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It is metabolized in the liver to 3-Hydroxydesloratadine by the enzymes UGT2B10 and CYP2C8 . The metabolite is then excreted as conjugated metabolites into urine .

Result of Action

The action of 3-Hydroxydesloratadine results in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . By blocking the H1 receptor, it prevents the action of histamine, a compound that causes allergy symptoms .

Action Environment

The action of 3-Hydroxydesloratadine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism. Co-administration with erythromycin, ketoconazole, azithromycin, fluoxetine, or cimetidine resulted in elevated blood plasma concentrations of desloratadine and its metabolite 3-Hydroxydesloratadine . No clinically relevant changes were observed .

Análisis Bioquímico

Biochemical Properties

3-Hydroxydesloratadine formation involves the oxidation of desloratadine by cytochrome P450 (CYP2C8) and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 in cryopreserved human hepatocytes . This pathway leads to the production of 3-Hydroxydesloratadine, a major active human metabolite .

Cellular Effects

In cellular context, 3-Hydroxydesloratadine is formed in cryopreserved human hepatocytes (CHHs) and its formation is catalyzed with a Km of 1.6 μM and a Vmax of 1.3 pmol/min per million cells .

Molecular Mechanism

The molecular mechanism of 3-Hydroxydesloratadine involves desloratadine glucuronidation by UGT2B10 followed by CYP2C8 oxidation and a deconjugation event . This process is responsible for the formation of 3-Hydroxydesloratadine .

Temporal Effects in Laboratory Settings

It is known that the formation of 3-Hydroxydesloratadine is catalyzed in cryopreserved human hepatocytes .

Metabolic Pathways

The metabolic pathway of 3-Hydroxydesloratadine involves the oxidation of desloratadine by cytochrome P450 (CYP2C8) and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 .

Métodos De Preparación

The synthesis of 3-Hydroxydesloratadine involves several steps:

Oxidation of Desloratadine: Desloratadine undergoes oxidation by cytochrome P450 enzyme CYP2C8 to form 3-Hydroxydesloratadine.

Glucuronidation: The oxidized product is then glucuronidated by UDP-glucuronosyltransferase UGT2B10.

In industrial settings, the preparation of 3-Hydroxydesloratadine typically involves the use of cryopreserved human hepatocytes to catalyze the formation of the compound. The reaction conditions include the presence of NADPH and UDP-glucuronic acid .

Análisis De Reacciones Químicas

3-Hydroxydesloratadine undergoes several types of chemical reactions:

Oxidation: The primary reaction is the oxidation of desloratadine to form 3-Hydroxydesloratadine.

Glucuronidation: This involves the addition of a glucuronic acid moiety to the hydroxyl group of 3-Hydroxydesloratadine.

Common reagents and conditions used in these reactions include cytochrome P450 enzyme CYP2C8 inhibitors such as gemfibrozil glucuronide and general P450 inhibitors like 1-aminobenzotriazole . The major product formed from these reactions is 3-Hydroxydesloratadine glucuronide .

Comparación Con Compuestos Similares

3-Hydroxydesloratadine is similar to other metabolites of desloratadine and loratadine, such as desloratadine itself and loratadine . it is unique in its formation pathway, which involves both oxidation and glucuronidation steps . Other similar compounds include:

Desloratadine: The parent compound from which 3-Hydroxydesloratadine is derived.

Loratadine: The precursor to desloratadine.

Actividad Biológica

3-Hydroxydesloratadine (3-OH-DL) is a significant metabolite of desloratadine, a widely used second-generation antihistamine. Understanding the biological activity of 3-OH-DL is crucial for elucidating its pharmacological effects and therapeutic potential. This article provides a comprehensive overview of the biological activity of 3-hydroxydesloratadine, including its metabolic pathways, pharmacokinetics, and case studies.

Metabolism and Formation

Desloratadine is primarily metabolized to 3-hydroxydesloratadine via cytochrome P450 enzymes, particularly CYP2C8. The formation of 3-OH-DL is a critical step in the metabolic pathway of desloratadine, which also involves UDP-glucuronosyltransferase (UGT2B10) for subsequent glucuronidation. Research indicates that the metabolic conversion is significantly influenced by various inhibitors of these enzymes, which can drastically reduce the formation of 3-OH-DL in vitro .

Key Metabolic Parameters

| Parameter | Value |

|---|---|

| Km (Michaelis-Menten constant) | 1.6 μM |

| Vmax (maximum rate) | 1.3 pmol/min/million cells |

| Inhibition by CYP2C8 inhibitors | 73%-100% |

These parameters highlight the efficiency and specificity of CYP2C8 in catalyzing the formation of 3-OH-DL from desloratadine .

Pharmacokinetics

The pharmacokinetic profile of 3-hydroxydesloratadine has been studied primarily in animal models. A recent study using a validated LC-MS/MS method demonstrated that after oral administration, the exposure to active metabolites such as 3-OH-DL was significantly higher than that of desloratadine itself. This suggests that 3-OH-DL may contribute substantially to the therapeutic effects observed with desloratadine .

Tissue Distribution

Research indicates that both desloratadine and its metabolites, including 3-OH-DL, are widely distributed in various tissues, which may enhance their efficacy against allergic reactions:

| Compound | Tissue Concentration (ng/g) |

|---|---|

| Desloratadine | Varies by tissue type |

| 3-Hydroxydesloratadine | Higher than desloratadine in certain tissues |

The distribution patterns suggest a targeted action in immune-regulatory tissues, potentially enhancing the antihistaminic effects .

Biological Activity

Antihistaminic Effects : 3-Hydroxydesloratadine exhibits potent antihistaminic activity by selectively antagonizing peripheral H1 receptors. This action is crucial for alleviating symptoms associated with allergic rhinitis and urticaria.

Inhibition Studies : In vitro studies have shown that 3-OH-DL effectively inhibits the binding of pyrilamine to H1 receptors in brain tissue, indicating its potential central nervous system effects, although it remains largely nonsedating compared to first-generation antihistamines .

Case Studies and Clinical Implications

A study involving humanized liver mice demonstrated that after administration of desloratadine, the levels of 3-hydroxydesloratadine were significantly elevated compared to control groups. This finding underscores the importance of this metabolite in contributing to the overall efficacy of desloratadine therapy .

Summary of Clinical Findings

- Efficacy : Patients receiving desloratadine showed improved symptoms of allergic rhinitis correlated with increased levels of 3-OH-DL.

- Safety Profile : The use of desloratadine and its metabolites demonstrated a favorable safety profile with minimal sedation, attributed to the action of 3-OH-DL.

Propiedades

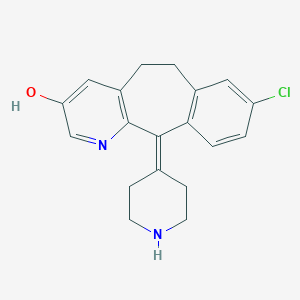

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFMTPISBHBIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119410-08-1 | |

| Record name | 3-Hydroxydesloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 119410-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYDESLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H9FFN759V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.